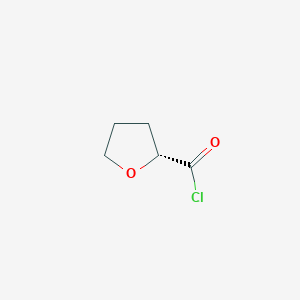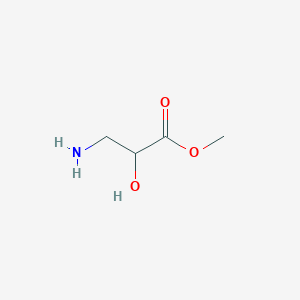
(R)-tetrahydrofuran-2-carbonyl chloride
Vue d'ensemble
Description
®-tetrahydrofuran-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from tetrahydrofuran, a cyclic ether, and contains a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-tetrahydrofuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of ®-tetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(R)-tetrahydrofuran-2-carboxylic acid+SOCl2→(R)-tetrahydrofuran-2-carbonyl chloride+SO2+HCl
This method is efficient and widely used in laboratory settings.
Industrial Production Methods: In industrial settings, ®-tetrahydrofuran-2-carbonyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as alternative chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: ®-tetrahydrofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form ®-tetrahydrofuran-2-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to ®-tetrahydrofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Applications De Recherche Scientifique
®-tetrahydrofuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymers and copolymers with specific properties.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and drug candidates.
Material Science: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-tetrahydrofuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-2-carbonyl chloride: The non-chiral version of the compound.
Tetrahydrofuran-3-carbonyl chloride: A positional isomer with the carbonyl chloride group at the 3-position.
Cyclopentanecarbonyl chloride: A structurally similar compound with a five-membered ring.
Uniqueness: ®-tetrahydrofuran-2-carbonyl chloride is unique due to its chiral nature, which can impart specific stereochemical properties to the compounds synthesized from it. This chiral center can be crucial in the development of enantiomerically pure pharmaceuticals and other biologically active molecules.
Propriétés
IUPAC Name |
(2R)-oxolane-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFNCQPOANJGU-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)

![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)


![4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B3241724.png)



